molecular formula C15H16N2O B3587845 cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B3587845
M. Wt: 240.30 g/mol
InChI Key: NYDKCMDEOKOGOU-UHFFFAOYSA-N
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Description

Cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.

Preparation Methods

The synthesis of cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves several steps. . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression . The compound’s ability to bind to multiple receptors and interfere with key cellular processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be compared with other indole derivatives such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives . These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action.

Properties

IUPAC Name

cyclopropyl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(10-5-6-10)17-8-7-14-12(9-17)11-3-1-2-4-13(11)16-14/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDKCMDEOKOGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 3
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cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 4
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cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 5
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cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
cyclopropyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

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